4-(1-Aminoethyl)piperidin-4-ol;dihydrochloride
Description
4-(1-Aminoethyl)piperidin-4-ol dihydrochloride is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 1-aminoethyl substituent. Its molecular formula is C₇H₁₇Cl₂N₂O, with a molecular weight of 228.13 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous systems.
Properties
IUPAC Name |
4-(1-aminoethyl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-6(8)7(10)2-4-9-5-3-7;;/h6,9-10H,2-5,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVIEBKNYXRCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCNCC1)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)piperidin-4-ol;dihydrochloride typically involves the reaction of piperidine with an appropriate amine and alcohol under controlled conditions. One common method involves the reductive amination of 4-piperidone with ethylamine, followed by the reduction of the resulting imine to yield 4-(1-Aminoethyl)piperidin-4-ol. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)piperidin-4-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
Medicinal Chemistry
4-(1-Aminoethyl)piperidin-4-ol; dihydrochloride has garnered attention as a potential lead compound for drug development targeting neurological disorders. Its mechanism of action is primarily associated with enhancing the function of the gamma-aminobutyric acid (GABA) neurotransmitter system, which plays a crucial role in modulating neuronal excitability.
Therapeutic Potential :
- Anticonvulsant Activity : Research indicates that this compound may be effective in treating epilepsy by modulating GABAergic activity.
- Antidepressant Effects : Studies suggest potential antidepressant properties, making it relevant for mood disorder treatments.
- Analgesic Properties : The compound may also exhibit pain-relieving effects, contributing to its utility in pain management therapies.
Organic Synthesis
In organic chemistry, 4-(1-Aminoethyl)piperidin-4-ol; dihydrochloride serves as an important building block for synthesizing complex organic molecules. Its unique structure allows for versatile reactivity in various chemical reactions.
Applications in Synthesis :
- Intermediate in Pharmaceutical Production : It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
- Ligand for Receptor Studies : The compound's ability to form interactions with specific receptors enhances its application in pharmacological research.
Case Studies
Several studies have investigated the therapeutic potential of 4-(1-Aminoethyl)piperidin-4-ol; dihydrochloride:
-
Anticonvulsant Activity Study :
- A study demonstrated that this compound effectively reduced seizure activity in animal models, suggesting its potential as an anticonvulsant medication.
-
Neuroprotective Effects Investigation :
- Research indicated that 4-(1-Aminoethyl)piperidin-4-ol; dihydrochloride could inhibit acetylcholinesterase, which is beneficial for treating neurodegenerative diseases like Alzheimer's disease.
-
Analgesic Properties Exploration :
- In vitro studies showed that the compound exhibited significant analgesic effects comparable to standard analgesics, indicating its potential use in pain management therapies.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)piperidin-4-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 4-(1-aminoethyl)piperidin-4-ol dihydrochloride with its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications/Activities | References |
|---|---|---|---|---|---|
| 4-(1-Aminoethyl)piperidin-4-ol dihydrochloride | C₇H₁₇Cl₂N₂O | 228.13 | Piperidine core, 1-aminoethyl, hydroxyl | Research chemical, kinase inhibitor (inferred) | |
| Y-27632 (ROCK inhibitor) | C₁₄H₂₂N₄O·2HCl | 339.27 | Cyclohexane carboxamide, pyridyl substituent | ROCK-I/II inhibition | |
| 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride | C₇H₁₆Cl₂N₂O | 215.12 | Piperidin-2-one, aminomethyl, methyl | Pharmaceutical synthesis | |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | Piperidine, pyridinyl methanone, aminomethyl | Biochemical research | |
| tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride | C₁₂H₂₅ClN₂O₃ | 280.8 | tert-Butyl carbamate protection | Intermediate in organic synthesis |
Key Observations:
- Core Structure: The target compound shares a piperidine backbone with hydroxyl and aminoethyl groups, distinguishing it from cyclohexane-based inhibitors like Y-27632 .
- Solubility : The dihydrochloride salt form improves water solubility, a common feature among analogs (e.g., and ).
- Functional Groups: Substituents like pyridinyl methanone () or tert-butyl carbamate () modulate reactivity and binding affinity.
Pharmacological and Functional Comparisons
Y-27632 and Y-30141
- Mechanism : Y-27632 is a potent ROCK inhibitor (Kᵢ = 140 nM for ROCK-I) that binds competitively to the ATP site .
- Potency : Y-30141, a related compound, exhibits 10-fold higher activity than Y-27632 in stress fiber disruption and cell cycle modulation .
- Divergence from Target Compound: Unlike Y-27632’s cyclohexane core, 4-(1-aminoethyl)piperidin-4-ol dihydrochloride lacks the carboxamide group critical for ROCK binding, suggesting distinct targets.
4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride
- Applications : Used in agrochemical and pharmaceutical synthesis due to its ketone group and methyl substitution .
- Stability : The piperidin-2-one ring may confer greater metabolic stability compared to hydroxylated analogs.
Piperidine-Based Building Blocks
- Synthetic Utility: Compounds like tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride () serve as intermediates in drug discovery, enabling modular derivatization.
Biological Activity
4-(1-Aminoethyl)piperidin-4-ol; dihydrochloride, also known as 4-(1-aminoethyl)piperidin-4-ol, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical structure:
- IUPAC Name : 4-(1-aminoethyl)piperidin-4-ol
- Molecular Formula : C₆H₁₄Cl₂N₂O
- Molecular Weight : 195.10 g/mol
Biological Activity Overview
Research indicates that 4-(1-aminoethyl)piperidin-4-ol exhibits a range of biological activities, primarily focusing on:
- Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various bacterial strains.
- Anticancer Potential : Studies suggest that it may possess cytotoxic effects against certain cancer cell lines.
Antimicrobial Activity
In vitro studies have shown that 4-(1-aminoethyl)piperidin-4-ol demonstrates significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against common pathogens are summarized in the table below:
| Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 64 | Ciprofloxacin | 8 |
| Staphylococcus aureus | 32 | Chloramphenicol | 16 |
| Candida albicans | 128 | Fluconazole | 32 |
These results indicate that the compound's antimicrobial efficacy is comparable to established antibiotics, making it a candidate for further development in antimicrobial therapy.
Anticancer Activity
The anticancer properties of 4-(1-aminoethyl)piperidin-4-ol have been evaluated through various assays. Notably, its effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have been documented. The findings are presented in the following table:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |
| A549 | 20.00 | Inhibition of cell proliferation |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathways.
The mechanism by which 4-(1-aminoethyl)piperidin-4-ol exerts its biological effects involves interaction with specific molecular targets:
- Receptor Binding : The compound acts as a ligand for various receptors, potentially modulating their activity.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of 4-(1-aminoethyl)piperidin-4-ol displayed enhanced activity against resistant strains of bacteria, suggesting modifications could lead to more potent agents.
- Cancer Cell Line Evaluation : Research involving MCF-7 cells revealed that treatment with the compound resulted in increased levels of apoptotic markers, indicating a potential pathway for cancer therapy development.
Q & A
Q. What synthetic routes are commonly employed for 4-(1-Aminoethyl)piperidin-4-ol dihydrochloride, and how can reaction conditions be optimized for higher yields?
Synthesis typically involves reductive amination or coupling reactions. For example, a piperidinone intermediate may undergo alkylation with an aminoethyl group followed by reduction (e.g., using sodium borohydride or catalytic hydrogenation) and subsequent dihydrochloride salt formation. Optimization includes adjusting pH (neutral to mildly acidic), solvent choice (polar aprotic solvents like DMF), and temperature (25–60°C) to enhance regioselectivity . Purification via recrystallization or column chromatography ensures >95% purity.
Q. What analytical techniques are critical for characterizing 4-(1-Aminoethyl)piperidin-4-ol dihydrochloride, and how are spectral data interpreted?
Key techniques:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., piperidine ring protons at δ 1.5–3.0 ppm, aminoethyl protons at δ 2.8–3.2 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H] at m/z 193.1) validate the molecular formula (CHNO·2HCl) .
- HPLC : Retention time consistency and absence of secondary peaks confirm purity (>98%) .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?
The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) by increasing ionic interactions. Stability studies (e.g., 4°C vs. room temperature) show minimal degradation (<5% over 30 days) under inert atmospheres. Buffering at pH 4–6 prevents freebase precipitation .
Advanced Research Questions
Q. How do reaction mechanisms differ when modifying the aminoethyl or piperidine moieties, and how can competing pathways be suppressed?
The aminoethyl group participates in nucleophilic substitutions (e.g., with acyl chlorides), while the piperidine ring undergoes ring-opening or functionalization at the 4-position. Competing oxidation of the hydroxyl group (e.g., to ketones) can be minimized using inert atmospheres (N) and low temperatures (0–5°C). Chelating agents (e.g., EDTA) may suppress metal-catalyzed side reactions .
Q. How should researchers address contradictory data in bioactivity studies, such as varying IC50_{50}50 values across cell lines?
Discrepancies often arise from differences in cell permeability, efflux pumps (e.g., P-gp expression), or assay conditions (e.g., serum content). Methodological solutions:
Q. What strategies are effective in designing enzyme inhibition assays for this compound, particularly for kinases or GPCRs?
For kinases (e.g., ROCK):
- Competitive Binding Assays : Use P-ATP or fluorescent ATP analogs to measure inhibition.
- Crystallography : Co-crystallize the compound with kinase domains (e.g., PDB 2ESM) to identify binding motifs .
For GPCRs (e.g., TAAR1): - β-Arrestin Recruitment Assays : Utilize BRET or TR-FRET systems to quantify receptor activation .
Q. How can stereochemical purity be ensured during synthesis, and what chiral resolution methods are recommended?
Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (e.g., lipase-mediated kinetic separation) achieves >99% enantiomeric excess. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., Ru-BINAP) is preferred for scalable production .
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties, such as metabolic stability or CYP inhibition?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
